N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE
Description
Chemical Structure and Properties: This compound features a 4,6-difluoro-substituted benzothiazole core linked to a phenoxypropanamide chain and a dimethylaminoethyl group, with a hydrochloride salt to enhance solubility. The benzothiazole moiety is a common pharmacophore in medicinal chemistry, known for modulating enzyme activity or receptor binding . Fluorine atoms at the 4 and 6 positions likely enhance metabolic stability and electron-withdrawing effects, improving target affinity.
Such compounds are often explored as kinase inhibitors, enzyme modulators, or antimicrobial agents due to the benzothiazole scaffold’s versatility .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2S.ClH/c1-24(2)9-10-25(18(26)8-11-27-15-6-4-3-5-7-15)20-23-19-16(22)12-14(21)13-17(19)28-20;/h3-7,12-13H,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHLTVOCSOMXPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCOC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The starting materials often include 4,6-difluorobenzothiazole and 3-phenoxypropanoic acid. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Chemistry
In chemistry, N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, benzothiazole derivatives are often investigated for their potential therapeutic properties. This compound may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENOXYPROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through the modulation of these targets and the pathways they are involved in.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
N-[2-(Diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride ()
- Molecular Formula : C₂₄H₂₅ClF₂N₄O₃S
- Molecular Weight : 523.0 g/mol
- Key Differences: Replaces the phenoxypropanamide group with a 3-(2,5-dioxopyrrolidinyl)benzamide chain, introducing a cyclic ketone that may influence metabolic stability. Uses a diethylaminoethyl group instead of dimethylaminoethyl, increasing steric bulk and altering basicity .
N-(4,6-Difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide ()
- Molecular Formula : C₁₃H₁₄F₂N₂OS
- Molecular Weight : 296.33 g/mol
- Incorporates a methyl substituent on the benzothiazole ring, which may sterically hinder binding to flat enzymatic pockets .
Heterocyclic Analogues with Different Cores
Quinoline Carboxamide Derivatives ()
- Example: N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Molecular Formula: C₁₉H₂₆N₄O₃ Molecular Weight: 358.43 g/mol
- Key Differences: Replaces benzothiazole with a quinoline core, altering π-π stacking and hydrogen-bonding interactions.
Chromane-Benzothiazole Hybrid ()
- Molecular Formula : C₂₆H₂₁F₅N₂O₇S₂
- Molecular Weight : 632.58 g/mol
- Key Differences :
- Integrates a chroman ring system with a trifluoromethanesulfonamide group, increasing molecular complexity and stereochemical diversity (two defined stereocenters).
- The difluorobenzothiazole moiety is linked to a chroman scaffold rather than a propanamide chain, suggesting distinct target selectivity (e.g., kinases vs. proteases) .
Functional Group Variations
Hydroxamic Acid Derivatives ()
- Example: N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide Molecular Formula: C₁₃H₁₅ClNO₂ Molecular Weight: 252.72 g/mol
- Key Differences: Replaces benzothiazole with a cyclohexane-carboxamide group and a hydroxamic acid (-NHOH) terminus, a motif common in histone deacetylase (HDAC) inhibitors. The 4-chlorophenyl group enhances hydrophobicity but may reduce solubility compared to the dimethylaminoethyl-phenoxypropanamide structure .
Biological Activity
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenoxypropanamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives and exhibits unique structural features that contribute to its biological activity. Its IUPAC name is this compound. The molecular formula is C17H19F2N3OS, and it has a molecular weight of 359.42 g/mol.
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. It has been shown to activate the p53 pathway, which is crucial for regulating cell cycle and apoptosis. This activation leads to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins, ultimately inducing apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through both intrinsic and extrinsic pathways .
Fluorescent Probe Applications
The compound has also been explored as a fluorescent probe for imaging biological molecules and cells. Its unique structural properties enable it to exhibit strong fluorescence, making it suitable for various bioimaging applications .
Case Studies
- Cell Line Studies : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values observed in the low micromolar range. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
- Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor growth compared to control groups. Histological analysis showed increased apoptosis and decreased proliferation markers in treated tumors .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with other benzothiazole derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine | Anticancer | Induces apoptosis via p53 activation |
| 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate | Fluorescent probe | Used for imaging biological molecules |
The unique combination of fluorine substitutions and the dimethylamino group in this compound enhances its potency and selectivity as an anticancer agent compared to similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
